molecular formula C10H12N2O B1390487 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one CAS No. 887578-14-5

4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one

Cat. No. B1390487
M. Wt: 176.21 g/mol
InChI Key: SLOYJNVWCPTJLN-UHFFFAOYSA-N
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Description

4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one include a molecular weight of 176.2 and a molecular formula of C10H12N2O . Further details such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Inhibitor of Anaplastic Lymphoma Kinase (ALK)

    A derivative of 7-amino-1,3,4,5-tetrahydrobenzo[b]azepin-2-one has been identified as a potent inhibitor of ALK, showing significant antitumor activity in anaplastic large cell lymphoma (ALCL) cell lines. This inhibitor activates pro-apoptotic caspases and exhibits selective cytotoxicity against ALK-positive ALCL cells, while also being orally bioavailable and demonstrating in vivo antitumor efficacy (Ott et al., 2010).

  • Synthesis of Tetrahydro-1-benzazepines

    An efficient approach for synthesizing novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tricyclic tetrahydro-1-benzazepines has been developed. These compounds, derived from 2-(allylaryl)glycinates, show potential for various applications due to their unique structural properties (Guerrero et al., 2020).

  • Synthesis of Heterocycles

    A method for synthesizing 1H-benzo[g]indoles, tetrahydrobenzo[h]quinolines, and naphtho[1,2-b]azepines from 2-alkynyl benzaldehydes and cyclic amino acids has been reported. This process involves a metal-free decarboxylation/cyclization/ring expansion sequence, demonstrating a novel synthetic route for producing nitrogen heterocyclic compounds (Samala et al., 2015).

  • Histone Deacetylase Inhibitors for Vascular Cognitive Impairment (VCI)

    Certain 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates, acting as histone deacetylase inhibitors, have been studied for their potential in treating VCI. These compounds showed promising results in improving cerebral blood flow, cognitive impairment, and hippocampal atrophy in in vivo studies, indicating potential therapeutic applications for cognitive disorders (Kaur et al., 2019).

  • Synthesis of Antineoplastic Agents

    Research has been conducted on the synthesis of thieno[2,3-b]azepin-4-ones, which are analogues of benzo[b]azepine-2,5-dione and have been explored for their antineoplastic properties. Preliminary biological evaluations did not indicate significant antitumor activity, but the findings contribute to the ongoing exploration of such compounds in cancer research (Koebel et al., 1975).

Safety And Hazards

The safety and hazards associated with 4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and hazard information .

properties

IUPAC Name

4-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-5-7-3-1-2-4-9(7)12-10(13)6-8/h1-4,8H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOYJNVWCPTJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669971
Record name 4-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one

CAS RN

887578-14-5
Record name 4-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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